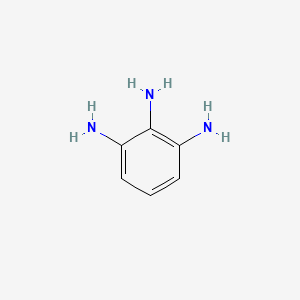

Benzene-1,2,3-triamine

Description

Nomenclature and Structural Representation of Benzene-1,2,3-triamine (B1222852)

A clear understanding of the compound's naming conventions, molecular makeup, and its relationship with its isomers is fundamental to its study.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . nih.govsigmaaldrich.com It is also commonly referred to by several synonyms, which are frequently encountered in chemical literature.

Common Synonyms:

1,2,3-Triaminobenzene nih.gov

1,2,3-Benzenetriamine nih.govspectrabase.com

(2,3-Diaminophenyl)amine spectrabase.com

The compound is also available in salt forms, such as this compound dihydrochloride, to improve handling and solubility. nih.gov

The molecular formula of this compound is C₆H₉N₃ . smolecule.comnih.govchemspider.com This indicates that each molecule is composed of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The calculated molecular weight of the compound is approximately 123.16 g/mol . nih.govsigmaaldrich.comspectrabase.com

Molecular Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₉N₃ | smolecule.comnih.govchemspider.com |

| Molecular Weight | 123.16 g/mol | nih.govsigmaaldrich.comspectrabase.com |

This compound is one of three structural isomers of benzenetriamine. Structural isomers have the same molecular formula but differ in the arrangement of atoms. mu-varna.bg The other two isomers are Benzene-1,3,5-triamine and Benzene-1,2,4-triamine, distinguished by the substitution pattern of the amine groups on the benzene (B151609) ring. ontosight.ainih.gov

Benzene-1,2,4-triamine: In this isomer, the amine groups are located at positions 1, 2, and 4 of the benzene ring. nih.gov It is also known as 1,2,4-benzenetriamine and has applications in the synthesis of dyes, polymers, and as a fluorescent probe. smolecule.com

Benzene-1,3,5-triamine: This isomer has a symmetrical structure with amine groups at positions 1, 3, and 5. ontosight.ainih.gov Also known as sym-triaminobenzene, it is used in the production of dyes, pharmaceuticals, and high-performance polymers like polyamides. ontosight.ai

Comparison of Benzenetriamine Isomers

| Feature | This compound | Benzene-1,2,4-triamine | Benzene-1,3,5-triamine |

|---|---|---|---|

| IUPAC Name | This compound | benzene-1,2,4-triamine | benzene-1,3,5-triamine |

| CAS Number | 608-32-2 nih.gov | 615-71-4 nih.gov | 108-72-5 ontosight.ainih.govchemicalbook.com |

| Structure | Amine groups at positions 1, 2, 3 | Amine groups at positions 1, 2, 4 | Amine groups at positions 1, 3, 5 |

| Symmetry | Asymmetric | Asymmetric | Symmetric |

| Key Applications | Building block in organic synthesis, material science. smolecule.com | Intermediate for dyes, polymers, fluorescent probes. smolecule.com | Intermediate for dyes, pharmaceuticals, high-performance polymers. ontosight.ai |

Historical Context and Early Investigations of this compound

The synthesis and study of benzenetriamines are rooted in the broader history of aromatic chemistry. The development of methods to synthesize these compounds often involves the reduction of corresponding nitrobenzene (B124822) derivatives. smolecule.com For instance, classical methods for preparing aminoarenes involve the reduction of nitro groups using reagents like iron powder or tin chloride in acidic conditions. smolecule.com

While specific early investigation details for this compound are not extensively documented in readily available literature, the study of its isomers provides context. For example, Benzene-1,2,4-triamine gained attention in the mid-20th century as a precursor in the synthesis of dyestuffs. The synthesis of related compounds, such as 1,3,5-triaminobenzene, has been described in patents involving multi-step reactions starting from trimesic acid. google.com These historical synthetic strategies for related aromatic amines laid the groundwork for the preparation and investigation of this compound.

Significance and Research Gaps Pertaining to this compound

The significance of this compound in modern chemical research stems from its potential as a versatile building block. The presence of three reactive amine groups in close proximity on an aromatic ring makes it a candidate for the synthesis of complex organic molecules and polymers. smolecule.com Potential applications are being explored in material science, for instance, in the creation of polyamine composites for environmental applications like the removal of lead ions from aqueous solutions. smolecule.com It also serves as a precursor in the development of dyes and pigments and is being investigated for its potential role in the synthesis of pharmaceutical compounds. lookchem.com

Despite its potential, there are notable research gaps. Extensive research into its full range of applications is still somewhat limited. smolecule.com While its role as a building block is recognized, the specific properties and performance of materials derived from this compound require more in-depth investigation. For instance, the thermal stability of compounds like 5-chlorothis compound (B3196818) remains uncharacterized, unlike its other isomers. Further computational and experimental studies, such as those performed on halogenated derivatives to understand their nonlinear optical responses, could help to unlock the full potential of this compound and its derivatives. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKPLVTMFHRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870677 | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-32-2, 30350-48-2 | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-BENZENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzene 1,2,3 Triamine and Its Derivatives

Reduction of Nitrobenzene (B124822) Derivatives

The most prevalent and well-established method for the synthesis of Benzene-1,2,3-triamine (B1222852) involves the reduction of 1,2,3-trinitrobenzene (B1208184) or its derivatives. This transformation can be achieved through two main approaches: catalytic hydrogenation and chemical reduction, each employing different reagents and conditions to efficiently convert the nitro groups into amino groups.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely utilized industrial and laboratory-scale method for the reduction of nitroarenes due to its high efficiency and often cleaner reaction profiles. This process involves the use of a catalyst to facilitate the reaction of the nitro compound with hydrogen gas.

A variety of metal catalysts are effective for the hydrogenation of trinitrobenzene. Among the most common and robust is Palladium on carbon (Pd/C) . This heterogeneous catalyst is favored for its high activity and selectivity in reducing nitro groups without affecting the aromatic ring. The palladium metal is finely dispersed on a high-surface-area activated carbon support, which maximizes the catalytic efficiency.

Another metal-based system for the reduction of nitroarenes involves the use of Tin(II) chloride (SnCl2) in the presence of a strong acid, typically hydrochloric acid (HCl). This method, known as the Bechamp reduction when using iron, proceeds through a series of single electron transfers from the metal to the nitro compound.

The efficacy of catalytic hydrogenation is highly dependent on the reaction conditions, which must be carefully optimized to maximize the yield of the desired triamine and minimize side reactions.

Temperature and Pressure: Elevated temperatures and pressures generally increase the rate of hydrogenation. For the reduction of 1,3,5-trinitrobenzene (B165232) using a copper-alumina catalyst in a flow reactor, a temperature of 120°C and a total pressure of 30 bar have been shown to be effective. In another study using copper phyllosilicate-based catalysts, optimal conditions were found to be 170°C and a hydrogen pressure of 1.3 MPa, resulting in a triaminobenzene yield of up to 82%. It is important to note that excessively high temperatures and pressures can sometimes lead to over-reduction or side reactions, necessitating a careful balance.

Solvent Systems: The choice of solvent is also critical for a successful hydrogenation. The solvent must solubilize the starting nitro compound and be stable under the reaction conditions. Methanol (B129727) is a commonly used solvent in the hydrogenation of trinitroaromatics. The selection of an appropriate solvent can also influence the selectivity of the reaction, especially when other reducible functional groups are present in the molecule.

Table 1: Catalytic Hydrogenation Conditions for Trinitrobenzene Derivatives

| Catalyst | Substrate | Temperature (°C) | Pressure | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Copper-alumina | 1,3,5-Trinitrobenzene | 120 | 30 bar | Methanol | 92 (as double salt) | |

| 10% Cu/SiO₂ | 1,3,5-Trinitrobenzene | 170 | 1.3 MPa | Not specified | 82 | |

| 15% Cu/SiO₂ | 1,3,5-Trinitrobenzene | 170 | 1.3 MPa | Not specified | 65 | |

| NiCeL@SiO₂-pellet-800 | Nitrobenzene | 60 | 40 bar | Methanol | Not specified |

Chemical Reduction Strategies

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful in laboratory settings where high-pressure equipment may not be readily available. These methods employ stoichiometric or catalytic amounts of a chemical reducing agent to convert the nitro groups.

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a powerful reducing agent that can be used for the reduction of nitroarenes. This method, often referred to as catalytic transfer hydrogenation, involves the in-situ generation of hydrogen from the decomposition of hydrazine, which is catalyzed by a metal. A variety of catalysts can be employed in conjunction with hydrazine hydrate, including palladium on carbon (Pd/C) and iron-based catalysts. The reaction conditions, such as temperature and the choice of catalyst, can be tuned to achieve selective reduction of the nitro groups. For instance, the reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C can be controlled to selectively reduce the nitro group while preserving the halogen substituent. A system using zinc dust in combination with hydrazine hydrate in methanol at room temperature has also been reported for the rapid and selective reduction of various nitro compounds.

Besides hydrazine hydrate, other chemical reducing agents are also employed for the conversion of nitroaromatics to their corresponding amines. A classic and cost-effective method involves the use of iron powder in an acidic medium, such as acetic acid or hydrochloric acid. This method is particularly suitable for large-scale industrial preparations due to the low cost and ready availability of iron. The reaction proceeds through the oxidation of iron to iron salts while the nitro group is reduced.

The efficacy of different reducing agents can be compared based on factors such as reaction time, yield, selectivity, and the mildness of the reaction conditions. While catalytic hydrogenation often provides high yields and cleaner products, chemical reducing agents like iron powder offer a more economical option for large-scale synthesis. The choice of the most suitable reducing agent depends on the specific substrate, the desired scale of the reaction, and the available laboratory equipment.

Table 2: Chemical Reduction of Nitroarenes

| Reducing Agent | Catalyst/Co-reagent | Substrate | Solvent | Temperature | Observations | Reference |

|---|---|---|---|---|---|---|

| Hydrazine hydrate | Pd/C | Halogenated nitroarenes | Methanol | 80°C | Selective reduction of nitro group | |

| Hydrazine hydrate | Iron powder | Aromatic nitro compounds | Not specified | 80-100°C | Catalyst preparation detailed | |

| Hydrazine hydrate | Zinc dust | Aromatic nitro compounds | Methanol | Room Temp. | Exothermic and effervescent reaction | |

| Iron powder | Water | p-Nitrotoluene | Water | 50°C | >99% yield of p-toluidine |

Direct Amination Techniques

Amination of Halogenated Benzene (B151609) Derivatives

One of the primary methods for synthesizing arylamines is through the nucleophilic aromatic substitution (NAS) of halogenated benzene precursors. This approach is particularly useful for producing polyaminated benzenes. For instance, the synthesis of a derivative, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, has been successfully achieved starting from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde. dtic.mil In this process, the bromine atoms are substituted by amino groups using anhydrous ammonia (B1221849) in a solvent like dimethyl sulfoxide (B87167) (DMSO). dtic.mil

This type of reaction hinges on the principle that halogen atoms on an electron-deficient aromatic ring can be displaced by potent nucleophiles like ammonia. The efficiency of the substitution is often influenced by the nature of other substituents on the benzene ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack, facilitating the amination process. While direct amination with ammonia can be challenging due to issues with reaction control and the potential for forming mixtures of di- and triaryl amines, it remains a viable one-step method under optimized conditions. dtic.mil

Catalytic Amination Conditions and Advancements

The field of catalytic chemistry has introduced advanced methods for aromatic amination that offer greater control and efficiency. acs.orgresearchgate.net These reactions can involve the direct C-H amination of the benzene ring or the catalyzed substitution of other groups. rsc.orgnih.gov Copper-catalyzed amination reactions, for example, are significant for forming C-N bonds in aryl halides and have been extensively studied. bohrium.com These reactions are often more economical and sustainable compared to other metal catalysts. bohrium.com

Various catalytic systems have been developed to facilitate the direct amination of benzene to produce compounds like aniline (B41778), which serves as a foundational example for more complex aminations. mdpi.com Catalysts based on vanadium, iron, and copper have shown activity in these transformations, often using hydroxylamine (B1172632) or ammonia as the aminating agent and an oxidant. mdpi.comnih.govscilit.com For instance, a sodium metavanadate catalyst has been used for the one-step amination of benzene to aniline with hydroxylamine. nih.govscilit.com The development of hierarchical zeolites, such as Fe,Cu/ZSM-5, also represents a significant advancement, enabling direct amination under milder conditions. scilit.com These catalytic approaches are part of a broader effort to develop more environmentally benign and atom-economical synthetic routes to aromatic amines. nih.gov

| Catalyst System | Aminating Agent | Key Features/Advancements |

|---|---|---|

| Copper (Cu)-based catalysts | Ammonia, Alkylamines, Anilines | Economical and sustainable for amination of aryl halides. bohrium.com |

| Vanadium (V) compounds (e.g., NaVO₃) | Hydroxylamine, Ammonia | Effective for direct amination of benzene; can achieve high conversion and selectivity. mdpi.comnih.gov |

| Iron (Fe)-based catalysts | Ammonia | Used in combination with other metals (e.g., Fe,Cu/ZSM-5) to create hierarchical zeolite catalysts for milder reaction conditions. scilit.com |

| Palladium (Pd)/Carbon | Hydroxylamine trifluoroacetate | Used in multi-step processes for the hydroxymation of aniline, an intermediate in some synthetic pathways. nih.gov |

Multi-step Synthesis Pathways

Multi-step syntheses provide a robust framework for constructing complex molecules like this compound, where direct methods may lack the required selectivity. These pathways allow for the careful installation of functional groups through a series of controlled reactions, often involving rearrangement reactions, the formation of stable intermediates, and the strategic use of protecting groups.

Rearrangement Reactions (e.g., Curtius Rearrangement from Trimesic Acid Derivatives)

Rearrangement reactions are powerful tools in organic synthesis for altering the carbon skeleton or functional groups of a molecule. thermofisher.com The Curtius rearrangement is a prime example, providing a versatile method for converting carboxylic acids into primary amines. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate, with subsequent hydrolysis yielding the amine. nih.govscispace.com

This methodology has been successfully applied to the synthesis of 1,3,5-triaminobenzene derivatives starting from trimesic acid (1,3,5-benzenetricarboxylic acid). researchgate.net In this multi-step process, the three carboxylic acid groups of trimesic acid are converted into acyl azides. A tris-Curtius rearrangement then yields a triisocyanate intermediate, which can be hydrolyzed to the corresponding triamine. researchgate.net A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemical configuration. wikipedia.orgscispace.com Safer, one-pot methods have been developed using reagents like diphenylphosphoryl azide (DPPA) to avoid the isolation of potentially hazardous acyl azides. researchgate.net

Intermediate Compound Formation and Conversion

In multi-step syntheses, the formation and conversion of stable intermediate compounds are critical. In the context of the Curtius rearrangement, the key intermediates are the acyl azide and the isocyanate. nih.govorganic-chemistry.org The acyl azide is typically formed from a carboxylic acid derivative. This intermediate then loses nitrogen gas upon heating or photochemical activation to form the isocyanate. wikipedia.org

The isocyanate intermediate is highly versatile. organic-chemistry.org Its reaction with water leads to an unstable carbamic acid, which decarboxylates to furnish the primary amine. organic-chemistry.org Alternatively, the isocyanate can be trapped with alcohols to form stable carbamates or with other amines to form ureas. nih.govwikipedia.org This allows for the introduction of the amino group in a protected form, which can be deprotected in a later step. This stepwise approach, managing the reactivity through stable intermediates, is fundamental to the successful synthesis of polyfunctional molecules.

Protective Group Chemistry in this compound Synthesis

When synthesizing a molecule with multiple reactive functional groups, such as the three amino groups in this compound, protective group chemistry is indispensable. organic-chemistry.orgwikipedia.org A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inactive during a chemical reaction, and which can be removed later to restore the original functionality. organic-chemistry.orglibretexts.org

For amines, carbamates are among the most common and useful protecting groups. masterorganicchemistry.com They are introduced to decrease the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions. organic-chemistry.orglibretexts.org For example, if one wanted to selectively functionalize only one of the three amino groups on the benzene ring, the other two could be protected. This strategy ensures chemoselectivity. An "orthogonal" protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for the selective deprotection and reaction at specific sites on the molecule. organic-chemistry.orgmasterorganicchemistry.com The choice of protecting group is crucial and must be stable to the reaction conditions employed in subsequent steps while being readily removable without affecting the rest of the molecule. organic-chemistry.orglabinsights.nl

| Protecting Group | Abbreviation | Structure of Protected Amine (R-NH-PG) | Common Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | R-NH-C(=O)O-tBu | Strong acid (e.g., Trifluoroacetic acid, TFA). masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | R-NH-C(=O)OCH₂Ph | Catalytic hydrogenation (H₂, Pd/C). masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NH-C(=O)O-CH₂-Fmoc | Base (e.g., Piperidine). organic-chemistry.orgmasterorganicchemistry.com |

| Acetyl | Ac | R-NH-C(=O)CH₃ | Acidic or basic hydrolysis. libretexts.org |

Synthesis of Substituted this compound Analogues

The introduction of substituents onto the this compound core can be achieved by either direct substitution on the triamine itself or, more commonly, by utilizing a pre-functionalized starting material that is later converted to the triamine. The latter approach is often preferred to avoid challenges associated with the high reactivity and potential for side reactions of the triamine moiety.

The synthesis of halogenated this compound derivatives typically involves the introduction of a halogen atom onto a precursor molecule prior to the formation of the amine groups. For instance, the synthesis of a bromo-substituted analogue would likely start from a brominated benzene ring with appropriate functional groups that can be converted to amines.

Another relevant synthetic transformation is the nucleophilic aromatic substitution (NAS) of bromine atoms with ammonia, as demonstrated in the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde. dtic.mil This reaction proceeds in high yield using anhydrous ammonia in DMSO. dtic.mil This suggests that a similar NAS reaction on a suitable polybromo-nitrobenzene precursor could potentially lead to halogenated this compound derivatives.

The table below outlines a hypothetical synthetic approach for 5-bromothis compound (B1503453) based on the reduction of a nitro-aromatic precursor.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | Bromobenzene | Bromo-dinitrobenzene |

| 2 | Further Nitration | HNO₃, H₂SO₄ | Bromo-dinitrobenzene | 5-Bromo-1,2,3-trinitrobenzene |

| 3 | Reduction | e.g., Sn/HCl or catalytic hydrogenation | 5-Bromo-1,2,3-trinitrobenzene | 5-Bromothis compound |

This table represents a generalized synthetic pathway and is not based on a specific cited procedure for the final product.

The synthesis of N-alkylated and N-arylated this compound derivatives presents challenges due to the high nucleophilicity of the amine groups, which can lead to multiple substitutions. A more controlled approach involves the synthesis of a substituted nitroaniline precursor followed by reduction.

For instance, the synthesis of an N-alkylated benzene-1,2-diamine derivative has been reported starting with the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with an alkylamine, followed by catalytic hydrogenation of the nitro group. mdpi.com A similar strategy could be adapted for the synthesis of N-alkylated benzene-1,2,3-triamines by starting with a suitably substituted dinitroaniline.

The direct N-arylation of amines is a well-established method in organic synthesis, often employing palladium- or copper-catalyzed cross-coupling reactions. researchgate.netrsc.org However, the application of these methods to a polyamine like this compound would likely require careful control of stoichiometry and reaction conditions to achieve selective mono- or di-arylation. A more practical approach would be the arylation of a protected aminonitrobenzene or a diaminonitrobenzene precursor.

The following table illustrates a general strategy for the synthesis of a mono-N-alkylated this compound derivative.

| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | Alkylamine (R-NH₂), base | 1-Fluoro-2,3-dinitrobenzene | N-Alkyl-2,3-dinitroaniline |

| 2 | Catalytic Hydrogenation | H₂, Pd/C | N-Alkyl-2,3-dinitroaniline | N-Alkyl-benzene-1,2,3-triamine |

This table outlines a conceptual synthetic route based on established chemical transformations.

The synthesis of other functionalized this compound derivatives, such as those containing carboxylic acid, ester, or other functional groups, generally follows the principle of introducing the functional group at an early stage of the synthesis, prior to the reduction of the nitro groups.

For example, the synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimides starts from a halogenated tetramethylbenzene which is then oxidized to the tetracarboxylic acid. nsf.gov This acid is subsequently reacted with amines to form the diimide. nsf.gov This demonstrates a synthetic strategy where the core benzene ring is first functionalized, and then further transformations are carried out. A similar approach could be envisioned for synthesizing benzene-1,2,3-triamines with various functional groups, by starting with a correspondingly substituted dinitroaniline or trinitrobenzene.

Yield Optimization and Scalability Considerations in this compound Synthesis

The most common and industrially viable method for the synthesis of this compound is the reduction of nitro-aromatic compounds. smolecule.com Key factors for optimizing the yield and ensuring scalability include the choice of reducing agent, catalyst, solvent, and reaction conditions.

Catalytic transfer hydrogenation is a promising method for the reduction of nitroarenes due to its efficiency and use of safer hydrogen donors compared to gaseous hydrogen. unito.it For the selective hydrogenation of dinitrobenzene to nitroaniline, ruthenium-based catalysts, such as Ru-SnOx/Al2O3, have shown high activity and selectivity. researchgate.netmdpi.comsemanticscholar.org The addition of a co-catalyst like SnOx can enhance the reaction rate and selectivity by modifying the electronic properties of the primary catalyst. mdpi.com

For large-scale production, continuous-flow processes offer advantages in terms of safety, efficiency, and scalability. A continuous-flow transfer hydrogenation of nitroarenes using a copper-catalyzed system has been developed, demonstrating high conversion rates and yields. unito.it The optimization of such a system involves adjusting parameters like catalyst loading, flow rate, and initial substrate concentration. unito.it

The choice of reducing agent is also critical for scalability and cost-effectiveness. While tin chloride and iron powder in acidic media are classic methods, smolecule.com catalytic hydrogenation using hydrogen gas or a hydrogen donor like hydrazine hydrate with a suitable catalyst (e.g., Pd/C, Raney Nickel) is often preferred in industrial settings for its cleaner work-up and higher atom economy. The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, often utilizes amination of trichloronitrobenzene, highlighting that different strategies may be employed for different isomers. researchgate.net

The table below summarizes key parameters and their impact on the synthesis of aromatic amines via nitro group reduction, which are applicable to the synthesis of this compound.

| Parameter | Options | Impact on Yield and Scalability |

| Catalyst | Pd/C, Raney Ni, Ru-based, Cu-based | Activity, selectivity, and cost. Catalyst deactivation can be an issue in large-scale production. |

| Reducing Agent | H₂ gas, Hydrazine hydrate, Formic acid, Sodium borohydride | Safety (H₂ gas is explosive), cost, and by-product formation. |

| Solvent | Ethanol, Methanol, Water, Ethyl acetate | Solubility of reactants, catalyst activity, and ease of product isolation and purification. |

| Temperature and Pressure | Varies with catalyst and reducing agent | Reaction rate and selectivity. Higher temperatures and pressures can lead to side reactions. |

| Process Type | Batch, Continuous-flow | Continuous-flow offers better heat and mass transfer, improved safety, and easier scalability. |

Reactivity and Reaction Mechanisms of Benzene 1,2,3 Triamine

Reactions Involving Amine Functional Groups

The primary amine functionalities are the main sites of chemical reactivity in Benzene-1,2,3-triamine (B1222852), participating in a variety of reactions typical of arylamines.

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. smolecule.com This reaction is a cornerstone of imine chemistry and proceeds through a nucleophilic addition-elimination mechanism. The amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This initial attack forms an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine product. researchgate.netijacskros.com The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the transfer of a proton from the nitrogen to the oxygen to form a hemiaminal. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of the carbon-nitrogen double bond characteristic of a Schiff base. researchgate.net

Given the presence of three primary amine groups, this compound can react with up to three equivalents of a carbonyl compound, potentially forming complex Schiff base structures. The reaction can be controlled to achieve mono-, di-, or tri-substitution depending on the stoichiometry of the reactants and the reaction conditions. For instance, the reaction of benzene (B151609) diamines with aromatic aldehydes has been demonstrated to form Schiff bases, indicating that each amine group can react independently. researchgate.net

Table 1: Key Steps in Schiff Base Formation

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of the amine group attacks the carbonyl carbon of the aldehyde or ketone. nih.govacs.org |

| 2. Hemiaminal Formation | A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine (hemiaminal) intermediate. nih.gov |

| 3. Protonation of Hydroxyl | The hydroxyl group of the hemiaminal is protonated by an acid catalyst. |

| 4. Dehydration | A molecule of water is eliminated, forming a resonance-stabilized carbocation. |

| 5. Imine Formation | Deprotonation of the nitrogen atom yields the final Schiff base product. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Acylation of this compound involves the substitution of a hydrogen atom on one or more of the amine groups with an acyl group (R-C=O). This is a common method for the synthesis of amides. However, the direct Friedel-Crafts acylation of the benzene ring is generally not feasible for aromatic amines like this compound. libretexts.org This is because the lone pair of electrons on the nitrogen atoms of the amine groups will complex with the Lewis acid catalyst (e.g., AlCl₃), which is required for the reaction. libretexts.org This complexation deactivates the catalyst and places a positive charge on the nitrogen, making the aromatic ring strongly deactivated towards electrophilic attack. libretexts.org

Therefore, acylation of this compound primarily occurs at the nitrogen atoms of the amine groups, not on the aromatic ring. The reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion or carboxylate ion) to form the corresponding amide. The high nucleophilicity of the primary amine groups makes this reaction efficient. Depending on the reaction conditions and the stoichiometry of the acylating agent, mono-, di-, or tri-acylated products can be obtained.

Similar to acylation, the direct Friedel-Crafts alkylation of the benzene ring of this compound is problematic due to the interaction of the amine groups with the Lewis acid catalyst. libretexts.org The amine groups would be protonated or complexed by the catalyst, deactivating the ring towards electrophilic substitution.

Alkylation of this compound, therefore, predominantly occurs at the nitrogen atoms. This reaction, known as N-alkylation, involves the treatment of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. Controlling the degree of alkylation to obtain a specific product can be challenging and often results in a mixture of products.

The primary aromatic amine groups of this compound can undergo diazotization, a reaction that converts them into diazonium salts. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.com The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. byjus.com Following a series of proton transfers and the elimination of water, the diazonium ion (R-N₂⁺) is formed. byjus.com

Given the three amine groups in this compound, it is possible to form mono-, bis-, and tris-diazonium salts, although the stability of these species, particularly the tris-diazonium salt, may be a concern. Diazonium salts are highly versatile intermediates in organic synthesis and can be converted into a wide range of functional groups.

A related transformation is the conversion of the primary amine groups to azides. A one-pot synthesis for converting aromatic amines into azides under mild conditions has been developed, using tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.org This method avoids the isolation of the potentially explosive diazonium salt intermediate. organic-chemistry.org The resulting aryl azides are valuable in various synthetic applications, including "click chemistry" for the formation of triazoles. organic-chemistry.org

Nucleophilic aromatic substitution (SNAᵣ) reactions typically occur on aromatic rings that are electron-deficient, usually due to the presence of strong electron-withdrawing groups. organicchemistryguide.commasterorganicchemistry.com this compound, with its three electron-donating amine groups, has an electron-rich aromatic ring and is therefore generally unreactive towards traditional SNAᵣ reactions. masterorganicchemistry.com

However, nucleophilic aromatic substitution can proceed through an alternative mechanism known as the benzyne (B1209423) mechanism, particularly with very strong bases like sodium amide (NaNH₂). organicchemistryguide.com This mechanism involves the elimination of a proton and a leaving group from adjacent positions on the ring to form a highly reactive benzyne intermediate. organicchemistryguide.com The nucleophile then adds to the benzyne, followed by protonation to give the substitution product. While this mechanism is well-established for halobenzenes, its applicability to this compound would depend on the presence of a suitable leaving group on the ring and the specific reaction conditions. The strong electron-donating nature of the amine groups would likely influence the regioselectivity of such a reaction.

Polymerization and Cross-linking Reactions

The trifunctional nature of this compound makes it a valuable monomer for the synthesis of polymers and as a cross-linking agent. smolecule.com It can participate in polycondensation reactions with complementary multifunctional monomers, such as di- or tri-acyl chlorides or di- or tri-isocyanates, to form polyamides or polyureas, respectively. The three amine groups allow for the formation of a highly cross-linked, three-dimensional polymer network.

Furthermore, this compound can be used in the formation of coordination polymers and metal-organic frameworks (MOFs). The amine groups can act as ligands, coordinating to metal ions to form extended network structures.

A related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, has been shown to spontaneously form imine cross-links, resulting in an insoluble, cross-linked polymer. dtic.mil This suggests that under certain conditions, this compound could also potentially undergo self-condensation or react with other monomers containing carbonyl groups to form cross-linked polymeric materials through imine linkages. dtic.mil

Oxidation Pathways and Stability Considerations of this compound

Aromatic amines are generally susceptible to oxidation, and the presence of three adjacent amine groups makes this compound particularly reactive towards oxidizing agents, including atmospheric oxygen. The electron-donating nature of the amine groups activates the aromatic ring, making it more prone to oxidation compared to unsubstituted benzene. libretexts.orglibretexts.org

The oxidation of this compound can lead to the formation of complex, often colored, polymeric materials. The oxidation process is believed to proceed via the formation of radical intermediates. While specific, detailed studies on the oxidation pathways of this compound are limited, the general mechanism for aromatic amine oxidation involves the initial formation of a radical cation, which can then undergo further reactions, including coupling, to form a variety of products. The proximity of the three amine groups can also facilitate intramolecular cyclization reactions upon oxidation, potentially leading to phenazine-type structures. Due to this reactivity, the compound must be stored under an inert atmosphere, away from light and air, to prevent degradation. myskinrecipes.com

Theoretical Studies on Reaction Pathways and Energetics

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reaction mechanisms and energetics associated with this compound. dtic.mil These methods allow for the investigation of reaction pathways that may be difficult to probe experimentally.

Theoretical studies can be applied to:

Predict Reaction Energetics: Molecular mechanics and DFT calculations can predict the Gibbs free energy of reaction, helping to determine the thermodynamic feasibility of polymerization processes. dtic.mil

Model Reaction Pathways: Quantum chemical calculations can map the potential energy surface for reactions like imine formation. This allows for the identification of transition states and intermediates, providing a detailed mechanistic understanding of the bond-forming process. researchgate.net

Corroborate Experimental Data: Theoretical calculations can predict spectroscopic properties, such as infrared (IR) frequencies. By comparing calculated spectra of proposed monomer and polymer structures with experimental data, researchers can confirm the formation of desired linkages, such as imines, and verify the structure of the resulting material. dtic.mil

| Theoretical Method | Application in Studying this compound Reactivity |

| Density Functional Theory (DFT) | Predicts IR frequencies to confirm imine bond formation; calculates reaction energies and barriers to elucidate mechanistic pathways. dtic.milresearchgate.net |

| Molecular Mechanics | Models the Gibbs free energy of reaction to assess the thermodynamic favorability of polymerization. dtic.mil |

Advanced Spectroscopic and Analytical Characterization of Benzene 1,2,3 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Benzene-1,2,3-triamine (B1222852). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its electronic environment. For aromatic compounds, protons attached to the benzene (B151609) ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.

For this compound, the three amino groups (-NH₂) significantly influence the electron density of the benzene ring. As amino groups are electron-donating, they increase the shielding of the aromatic protons, causing their signals to appear at a relatively higher field (lower ppm) compared to unsubstituted benzene (δ ≈ 7.3 ppm). The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons due to the molecule's symmetry. The proton at the C5 position will produce one signal, while the equivalent protons at the C4 and C6 positions will produce another. The protons of the three amino groups will also give rise to signals, typically appearing as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

To illustrate the expected spectral features, the ¹H NMR data for the closely related isomer, 1,2,4-Triaminobenzene, is presented below. In this isomer, the differing positions of the amino groups lead to a more complex splitting pattern.

Table 1: Representative ¹H NMR Data for an Isomer of this compound

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 1,2,4-Triaminobenzene | DMSO-d₆ | Aromatic and Amine Protons |

| Specific peak assignments for aromatic protons would require higher resolution and 2D NMR techniques for definitive assignment. | ||

| D₂O | Aromatic and Amine Protons |

Data derived from studies on carbon dots synthesized from 1,2,4-triaminobenzene. sielc.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the range of 100-160 ppm. Similar to ¹H NMR, the electron-donating amino groups in this compound cause an upfield shift (to lower ppm values) for the signals of the carbon atoms to which they are attached (ipso-carbons) and the other ring carbons, compared to benzene (δ = 128.5 ppm).

Due to the symmetry of this compound, its ¹³C NMR spectrum is expected to display four distinct signals: one for the equivalent carbons C1 and C3, one for C2, one for the equivalent carbons C4 and C6, and one for C5. The carbons directly bonded to the nitrogen atoms (C1, C2, C3) will be the most shielded and appear furthest upfield in the aromatic region.

Table 2: Predicted and Representative ¹³C NMR Chemical Shifts for Aminated Benzenes

| Compound | Carbon Atom | Predicted/Observed Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | C1/C3 | Predicted to be significantly upfield |

| C2 | Predicted to be significantly upfield | |

| C4/C6 | Predicted to be upfield | |

| C5 | Predicted to be upfield | |

| 1,2,4-Triaminobenzene | Aromatic Carbons | Multiple signals observed in the aromatic region. sielc.com |

| Aniline (B41778) | C1 (C-NH₂) | 147.9 |

| C2/C6 | 115.1 | |

| C3/C5 | 129.3 |

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern of this compound, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, COSY would show correlations between the aromatic protons on adjacent carbons (e.g., H4 with H5, and H5 with H6), helping to trace the connectivity of the aromatic ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning carbon signals based on their known proton assignments. science.govoregonstate.edu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the amine functional groups and the aromatic ring.

The key vibrational modes for this compound include:

N-H Stretching: Primary amines typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. The presence of three primary amine groups in this compound would likely result in strong, and possibly overlapping, absorptions in this region. ucla.edu

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group usually results in a medium to strong absorption band between 1590 and 1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1250-1360 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong absorption bands in the 680-900 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene, a characteristic absorption is expected in the 760-800 cm⁻¹ range. spectroscopyonline.com

Table 3: Characteristic IR/FTIR Absorption Bands for Aromatic Amines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected for this compound |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Strong, multiple bands |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to weak |

| C=C Aromatic Ring Stretching | 1450 - 1600 | Multiple sharp bands |

| N-H Bending | 1590 - 1650 | Medium to strong |

| C-N Stretching | 1250 - 1360 | Medium |

Data compiled from general IR correlation tables and studies on related aromatic amines. ucla.eduspectroscopyonline.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable clues about the molecular structure.

For this compound (C₆H₉N₃), the exact mass is 123.0796 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 123. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula of this compound. ulethbridge.ca

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic amines involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), or amino radicals (NH₂).

Table 4: Mass Spectrometry Data for this compound

| Peak Type | m/z Value | Relative Intensity | Probable Fragment |

|---|---|---|---|

| Molecular Ion (Top Peak) | 123 | 100% | [C₆H₉N₃]⁺ |

| 2nd Highest Peak | 106 | ~80% | [M - NH₃]⁺ or [C₆H₆N₂]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center as reported in PubChem. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of aromatic amines, which can be thermally labile. Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. scirp.org

A typical HPLC method for the analysis of phenylenediamine isomers would involve:

Column: A C18 stationary phase column.

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or dilute acid like sulfuric or formic acid) and an organic modifier like acetonitrile or methanol (B129727). sielc.com

Detection: A UV detector is commonly used, as the aromatic ring of this compound strongly absorbs UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. osha.gov

Gas Chromatography (GC): GC can also be used for the analysis of this compound, although derivatization is often necessary to improve the volatility and thermal stability of the analyte and to enhance detection sensitivity. scirp.orgscirp.org The free amine can be susceptible to oxidation at the high temperatures of the GC inlet. osha.gov

A typical GC method might involve:

Derivatization: Acylation with reagents like heptafluorobutyric anhydride to form more stable and volatile derivatives. osha.gov

Column: A capillary column with a suitable stationary phase, such as one with intermediate polarity.

Carrier Gas: An inert gas like helium or nitrogen.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) as a detector (GC-MS) offers the advantage of providing both retention time and mass spectral data for definitive identification. scirp.orgresearchgate.net

Table 5: Illustrative Chromatographic Conditions for Phenylenediamine Isomers

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application Note |

|---|---|---|---|---|

| HPLC | Primesep 100 (mixed-mode) | Acetonitrile / Water / 0.1% H₂SO₄ | UV at 200 nm | Separation of o-, m-, and p-phenylenediamine. sielc.com |

| HPLC | C18 | Acetonitrile / Water / Formic Acid | MS | Analysis of aromatic amines. scirp.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For aromatic amines like this compound, reversed-phase HPLC is a commonly employed method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (often C18 or a phenyl-based column) and a polar mobile phase.

The retention behavior of aromatic amines is influenced by several factors, including the composition and pH of the mobile phase. For isomeric compounds such as the triaminobenzenes, achieving baseline separation is critical for accurate analysis. The use of unique stationary phases, such as those with di-phenyl functionality, can offer enhanced resolution capabilities by leveraging steric selectivity, hydrophobicity, and π-π interactions.

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, general methods for aromatic amines can be adapted. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer, often with a small amount of acid like formic acid to improve peak shape. The detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the compound, such as 254 nm. rsc.orgosha.gov

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition |

| Column | C18, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array (DAD) |

| Wavelength | 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of aromatic amines and would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of molecular weight and the elucidation of structural information through fragmentation analysis.

For this compound, with a molecular weight of 123.16 g/mol , the mass spectrometer would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 124 in positive ionization mode. Further fragmentation of this ion in the mass spectrometer (MS/MS) would provide characteristic daughter ions, aiding in the unequivocal identification of the compound. Publicly available mass spectrometry data for this compound indicates a top peak at an m/z of 123, with other significant peaks at m/z 105. nih.gov This suggests that under certain ionization conditions, the molecular ion itself is the most abundant species.

The fragmentation patterns of aromatic amines can be complex and are influenced by the position of the amine groups on the benzene ring. Therefore, LC-MS/MS is a powerful tool for distinguishing between isomers. The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to separate this compound from its isomers and other impurities, followed by fine-tuning the mass spectrometer parameters (e.g., collision energy) to generate a reproducible and informative fragmentation pattern.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| m/z Top Peak | 123 |

| m/z 2nd Highest | Not specified |

| m/z 3rd Highest | 105 |

Data sourced from public chemical databases. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), resulting in significantly higher resolution, sensitivity, and speed of analysis. UPLC is particularly well-suited for the analysis of complex mixtures and for separating closely related compounds, such as isomers of aromatic amines.

The separation of a mixture of banned carcinogenic aromatic amines, including various isomers, has been successfully demonstrated using UPLC systems. waters.comwaters.com These methods often employ C18 columns and gradient elution with mobile phases such as acetonitrile and ammonium acetate buffer. The enhanced resolution of UPLC allows for the baseline separation of structural isomers, which can be challenging with conventional HPLC. waters.com For instance, the isomers 2,6-xylidine and 2,4-xylidine have been well-separated using a UPLC method. waters.com

A UPLC method for this compound would offer the advantage of rapid and highly efficient analysis, which is crucial for high-throughput screening and quality control applications. The development of such a method would follow similar principles to HPLC method development but would leverage the benefits of the UPLC system's lower dispersion and higher pressure limits.

Table 3: Representative UPLC Conditions for Aromatic Amine Separation

| Parameter | Typical Condition |

| Column | ACQUITY UPLC BEH C18 |

| Mobile Phase A | 10 mM NH₄OAc in 5% CH₃CN |

| Mobile Phase B | CH₃CN |

| Gradient | Linear gradient from 5% to 60% B |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |

This table provides an example of UPLC conditions used for the separation of a mixture of aromatic amines. waters.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

To date, a specific, publicly available crystal structure of this compound has not been identified in the common crystallographic databases. However, the synthesis and X-ray crystal structure analysis of derivatives of other triaminobenzene isomers, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, have been reported. dtic.mil These studies demonstrate the utility of XRD in confirming the molecular structure and understanding the packing of such molecules in the solid state. For the isomeric compound 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, powder X-ray diffraction (PXRD) was used to assess its crystallinity. dtic.mil

A single-crystal XRD study of this compound would provide invaluable data on its solid-state conformation, including the planarity of the benzene ring and the orientation of the three amine groups. This information is critical for understanding its intermolecular interactions, such as hydrogen bonding, which in turn influence its physical properties like melting point and solubility.

Table 4: Hypothetical Crystal Data Table for this compound

| Parameter | Expected Value/System |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density | To be determined |

This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

Applications and Emerging Research Areas of Benzene 1,2,3 Triamine

Role in Organic Synthesis as a Versatile Building Blocksmolecule.commyskinrecipes.com

Benzene-1,2,3-triamine (B1222852) is a valuable component in organic chemistry, primarily utilized as a versatile building block for the synthesis of more complex molecules. smolecule.com Its unique structure, featuring three primary amine groups attached to a benzene (B151609) ring, provides multiple reactive sites for various chemical transformations. smolecule.com This triamine structure allows it to serve as a foundational precursor in the creation of a wide array of organic compounds. myskinrecipes.com

Precursor for Complex Organic Molecules with Specific Functionalitiesmyskinrecipes.com

The strategic arrangement of the three amine groups on the benzene ring makes this compound an ideal starting material for synthesizing intricate organic molecules designed for specific functions. smolecule.commyskinrecipes.com Its utility is particularly notable in the development of pharmaceuticals and dyes. myskinrecipes.com In the pharmaceutical sector, derivatives of this compound act as intermediates in the synthesis of drugs, including those aimed at treating neurological or infectious diseases. myskinrecipes.com Furthermore, its structure is integral to producing dyes and pigments, as it forms the core of complex molecules with tailored color properties for the textile and printing industries. myskinrecipes.com The amine groups readily undergo condensation reactions with aldehydes and ketones, forming Schiff bases, which are themselves important intermediates in numerous organic syntheses. smolecule.com

| Category of Molecule | Precursor Role of this compound | Specific Functionality |

| Pharmaceuticals | Serves as an intermediate in multi-step drug synthesis. myskinrecipes.com | Targeting neurological or infectious diseases. myskinrecipes.com |

| Dyes and Pigments | Acts as a foundational building block for colorant molecules. myskinrecipes.com | Provides specific and desired color properties. myskinrecipes.com |

| Schiff Bases | Reacts with aldehydes and ketones to form imine linkages. smolecule.com | Serve as crucial intermediates for further organic synthesis. smolecule.com |

Synthesis of Nitrogen-Rich Compounds

With a molecular formula of C₆H₉N₃, this compound possesses a high nitrogen content, making it an attractive starting material for the synthesis of other nitrogen-rich compounds. nih.gov Molecules rich in nitrogen are of significant interest in various fields, including energetic materials and pharmaceuticals. dtic.mil The presence of three amine functionalities on a compact benzene ring provides a direct pathway to incorporate a significant amount of nitrogen into larger, more complex molecular architectures. dtic.mil Although detailed studies on this specific application are emerging, the fundamental composition of this compound positions it as a key candidate for developing novel, high-nitrogen compounds. smolecule.comdtic.mil

Applications in Materials Sciencesmolecule.commyskinrecipes.com

The utility of this compound extends into the realm of materials science, where its distinct chemical structure is harnessed to create novel materials and composites. smolecule.commyskinrecipes.com The multiple amine groups offer potential for polymerization and binding with other elements, opening avenues for advanced material development. smolecule.commyskinrecipes.com

Development of New Materials with Tailored Properties (e.g., Conductivity, Stability)smolecule.commyskinrecipes.com

This compound is employed in the development of new materials where its chemical properties can be translated into specific material functions. smolecule.commyskinrecipes.com A key area of application is in the formation of coordination polymers and metal-organic frameworks (MOFs). myskinrecipes.com In these structures, the multiple amine groups act as potent ligands that can strongly bind to metal ions. myskinrecipes.com This coordination leads to the creation of stable, porous materials with properties tailored for specific applications such as gas storage, catalysis, and chemical sensing. myskinrecipes.com The ability of the triamine to participate in polycondensation reactions also allows for the creation of cross-linked polymeric structures, which can enhance the stability and mechanical properties of the resulting materials. smolecule.com

Incorporation into Material Structures for Advanced Applicationssmolecule.commyskinrecipes.com

The incorporation of this compound into larger material structures is a strategy to unlock advanced functionalities. smolecule.commyskinrecipes.com As a monomer in polymerization reactions, it contributes to the formation of polymers with a high density of amine groups, which can be crucial for applications requiring specific surface interactions or chemical reactivity. smolecule.com In the context of MOFs, this compound serves as an organic linker, connecting metal nodes to form a crystalline framework. myskinrecipes.com The precise geometry and chemical nature of the triamine influence the resulting pore size, shape, and chemical environment of the MOF, making it a critical component in designing materials for sophisticated applications like targeted catalysis and selective gas separation. myskinrecipes.com

| Material Type | Role of this compound | Advanced Application |

| Coordination Polymers / MOFs | Acts as an organic linker with strong metal-binding sites. myskinrecipes.com | Gas storage, catalysis, chemical sensors. myskinrecipes.com |

| Cross-linked Polymers | Participates in polycondensation reactions to form networks. smolecule.com | Materials with enhanced thermal and mechanical stability. smolecule.com |

Formation of Polyamine Composites (e.g., for Environmental Applications like Lead Ion Removal)smolecule.com

An emerging area of research is the use of this compound to create polyamine composites for environmental remediation. smolecule.com Specifically, it has been explored for its potential in synthesizing composites designed to remove heavy metal ions, such as lead, from aqueous solutions. smolecule.com The principle behind this application lies in the ability of the numerous amine groups within the polyamine structure to act as chelation sites, effectively binding to and sequestering metal ions from the water. smolecule.com While research on composites derived specifically from the 1,3,5-isomer has been more extensively reported for this purpose, the fundamental chelating ability of the amine groups suggests that this compound is also a promising candidate for developing effective environmental adsorbents. smolecule.comkfupm.edu.sa

Design and Synthesis of Covalent Organic Frameworks (COFs)

This compound is a promising but largely unexplored building block in the design and synthesis of Covalent Organic Frameworks (COFs). smolecule.com Its trifunctional nature, possessing three reactive amine groups on a rigid benzene core, makes it a suitable candidate for the construction of porous, crystalline, two-dimensional (2D) or three-dimensional (3D) networks. nih.govnih.gov The synthesis of COFs typically involves condensation reactions between multitopic building blocks, such as amines and aldehydes, to form robust covalent bonds, like imines. google.comdtic.mil

The geometry of this compound, with its C1 symmetry, offers the potential to create COFs with unique pore environments and topologies compared to the more commonly used C3-symmetric monomers like 1,3,5-tris(4-aminophenyl)benzene (B174889). nih.gov While specific examples of COFs synthesized directly from this compound are not prominent in the literature, the principles of COF synthesis using analogous aromatic amines are well-established. For instance, the solvothermal condensation reaction of 1,3,5-tris(4-aminophenyl)benzene with various aldehydes is a known route to produce crystalline imine-linked COFs. nih.gov It is anticipated that this compound could react with multifunctional aldehydes, such as 1,3,5-triformylbenzene, under similar conditions to yield a porous polyimine framework. The multiple amine groups on the this compound molecule are expected to facilitate strong binding with other monomers, leading to the formation of stable materials. myskinrecipes.com

The potential applications for such materials, by analogy with other COFs, could include gas storage, catalysis, and sensing. myskinrecipes.com The development of COFs from this compound represents an area with significant potential for future research, aiming to create novel frameworks with tailored properties.

Luminescent Materials

The application of this compound in the field of luminescent materials is an emerging area of research with limited specific examples in current literature. However, the structural characteristics of the molecule suggest its potential as a scaffold for designing novel light-emitting compounds. The aromatic nature of the benzene ring, combined with the electron-donating amine groups, can influence the electronic properties of molecules, which is a key factor in luminescence.

Research into related areas provides a basis for this potential. For instance, the incorporation of amine functionalities into organic molecules is a common strategy for tuning their photophysical properties. Furthermore, metal complexes involving ligands with amine donors can exhibit luminescence. For example, certain ruthenium(II) complexes with diaminocarbene ligands have been shown to be phosphorescent and can act as sensors. rsc.org Similarly, lanthanide complexes with N1-substituted 1,2,3-triazole ligands have demonstrated characteristic luminescent emissions. rsc.org

While direct studies on the luminescent properties of this compound or its simple derivatives are scarce, its potential as a building block for more complex luminescent materials is plausible. Future research could explore the synthesis of derivatives where the amine groups are functionalized to enhance conjugation or to coordinate with emissive metal centers, thereby unlocking its potential in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Coordination Chemistry and Ligand Design

This compound is a notable ligand in coordination chemistry due to the presence of three nitrogen donor atoms on a rigid aromatic platform. smolecule.com This arrangement allows it to act as a multidentate ligand, capable of coordinating to one or more metal centers.

Binding to Metal Ions and Formation of Metal Complexes

The three amine groups of this compound enable it to bind to a variety of metal ions, forming stable coordination complexes. myskinrecipes.com While specific studies detailing a wide range of metal complexes with this compound are limited, the principles of its coordination can be inferred from related systems. As a triamine, it can be classified as a tridentate ligand, meaning it can occupy three coordination sites on a metal ion. wikipedia.org The formation of such complexes is governed by the Lewis acid-base interaction between the metal ion (Lewis acid) and the lone pairs of electrons on the nitrogen atoms of the amine groups (Lewis base). The stability and structure of the resulting complexes depend on factors such as the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

This compound as a Chelating Agent

The arrangement of the three amine groups in a 1,2,3-substitution pattern on the benzene ring allows this compound to function as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. This chelate effect generally leads to enhanced thermodynamic stability of the complex compared to complexes with monodentate ligands.

When coordinating to a metal ion, this compound can form five-membered chelate rings, which are known to be particularly stable. The ability to form multiple chelate rings makes it a strong chelator for various metal ions. This property is significant for applications such as the removal of heavy metals from solutions, as demonstrated by the use of polyamine composites in environmental remediation. smolecule.com

Mimicking Biological Active Sites (e.g., Carbonic Anhydrase)

The coordination chemistry of this compound and its derivatives is relevant to the field of bioinorganic chemistry, particularly in the design of synthetic mimics of metalloenzyme active sites. A notable example is the mimicking of carbonic anhydrase, a zinc-containing enzyme crucial for the reversible hydration of carbon dioxide in biological systems.

While direct studies with this compound are not widely reported, a closely related C3-symmetrical tripodal triamine ligand, N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide, has been shown to form a complex with Zn(II). This complex serves as a viable model for the active site of carbonic anhydrase. The pKa of the zinc-bound water molecule in this model complex is 7.84, which is a key parameter in mimicking the enzyme's function. This research highlights the potential of benzene-based triamine ligands in the development of functional models for biological systems.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods provide valuable insights into the structural, electronic, and reactive properties of molecules like this compound. While dedicated computational studies solely focused on this compound are not extensively documented, related computational research on benzene and its derivatives can offer a foundational understanding.

For instance, ab initio and density functional theory (DFT) calculations have been widely used to study the valence isomers of benzene and its heteroanalogs, providing information on their structures, energetics, and relative stabilities. researchgate.net Such computational approaches could be applied to this compound to predict its optimized geometry, molecular orbital energies, and electronic charge distribution. These calculations would be crucial in understanding its reactivity, particularly the nucleophilicity of its amine groups and its potential as a ligand.

Furthermore, computational studies on related systems, such as the investigation of the structural and electronic properties of [Tris(benzene-1,2-dithiolato)M]3- complexes using DFT, demonstrate the power of these methods in elucidating the nature of metal-ligand bonding and predicting spectroscopic properties. scirp.org Similar computational analyses of this compound and its metal complexes would be invaluable for rationalizing experimental observations and guiding the design of new materials and catalysts. The table below summarizes some computed properties for this compound.

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 78.06 Ų |

| LogP | 0.4332 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 0 |

Potential in Pharmaceutical Development